REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3]CC.Br[C:7]1[CH:8]=[CH:9][C:10]2[O:14][CH2:13][C:12]([CH3:16])([CH3:15])[C:11]=2[CH:17]=1.C(=O)C.[NH4+].[Cl-]>C1COCC1>[CH3:15][C:12]1([CH3:16])[C:11]2[CH:17]=[C:7]([CH:2]([OH:3])[CH3:1])[CH:8]=[CH:9][C:10]=2[O:14][CH2:13]1 |f:3.4|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Mg
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
After vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
(heat gun) under N2 until the mixture
|
Type
|
CUSTOM
|
Details
|
(ca 15 min)
|
Type
|
TEMPERATURE
|
Details
|
was then heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.75 hours
|
Duration
|
2.75 h
|
Type
|
STIRRING
|
Details
|
The new mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 0.75 hour
|
Duration
|
0.75 h
|
Type
|
TEMPERATURE
|
Details
|
with no external heat for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
This reaction mixture was stirred in an ice-salt bath (-5° to -10° C.) for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
was stirred 0.3 hours
|
Duration
|
0.3 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the excess Mg turnings were removed by filtration
|
Type
|
ADDITION
|
Details
|
Saturated aqueous NH4Cl (10 mL) and ether rinses (of glassware and Mg turnings, 60 mL) were added to the filtrate
|
Type
|
CUSTOM
|
Details
|
After separating the organic layer
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether (5×40 mL) and ether (90 mL)
|
Type
|
ADDITION
|
Details
|
was added to the combined organics
|
Type
|
WASH
|
Details
|
The organic solution was washed with saturated aqueous NaHCO3 (75 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4) the solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residual oil was chromatographed through a circular silica gel plate (4 mm)
|
Type
|
WASH
|
Details
|
Half of the product was eluted with ether/petroleum ether (bp 50°-110° C.) 20:1, 8:1
|
Type
|
WASH
|
Details
|
to elute the other half
|
Type
|
WASH
|
Details
|
to elute the title compound
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC2=C1C=C(C=C2)C(C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 682% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |